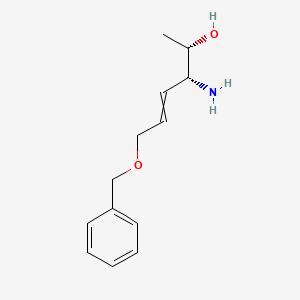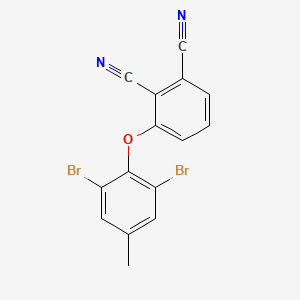
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two bromine atoms, a methyl group, and a phenoxy group, along with two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the bromination of 4-methylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with 3,4-dicyanophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including bromination and nucleophilic substitution reactions, under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is explored for its use in various industrial processes, including the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromine atoms and cyano groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-methylbenzene: Similar in structure but lacks the cyano groups and phenoxy substitution.
Dicyanobenzene Derivatives: Compounds with similar dicyano substitution but different aromatic frameworks.
Uniqueness
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of bromine, methyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
594823-65-1 |
|---|---|
Fórmula molecular |
C15H8Br2N2O |
Peso molecular |
392.04 g/mol |
Nombre IUPAC |
3-(2,6-dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8Br2N2O/c1-9-5-12(16)15(13(17)6-9)20-14-4-2-3-10(7-18)11(14)8-19/h2-6H,1H3 |
Clave InChI |
VMFBJIKCPLAZKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OC2=CC=CC(=C2C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
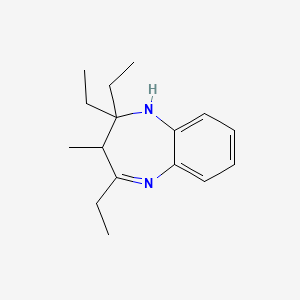
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)

methanone](/img/structure/B14238617.png)
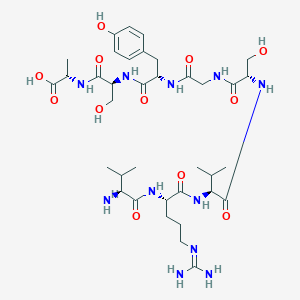
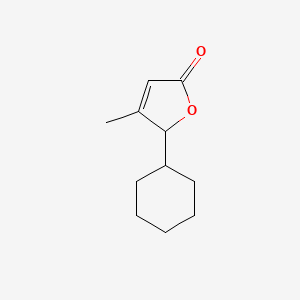
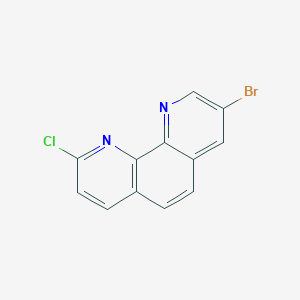
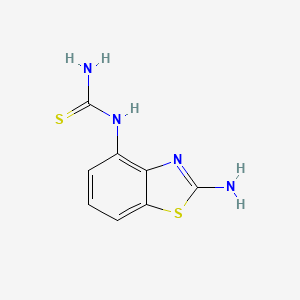
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)

